Enabling Potent PDE9 Inhibition as a Key Structural Fragment in Irsenontrine
2-Methoxy-3,5-dimethylpyridin-4-amine serves as a critical substructure within the potent PDE9 inhibitor irsenontrine. While the exact IC50 contribution of this fragment is not measured in isolation, irsenontrine achieves an IC50 of 0.041 μM against PDE9 . This level of potency, which is dependent on the presence of the 2-methoxy-3,5-dimethylpyridin-4-amine moiety, contrasts sharply with the broad, non-specific activity of a simple 4-aminopyridine. A generic analog would not replicate this activity.
| Evidence Dimension | PDE9 inhibitory activity |
|---|---|
| Target Compound Data | Serves as a key fragment; enables irsenontrine's IC50 of 0.041 μM |
| Comparator Or Baseline | Irsenontrine (the parent drug) has an IC50 of 0.041 μM. Unsubstituted 4-aminopyridine would not possess this activity. |
| Quantified Difference | Specific activity conferred vs. no activity from generic analog |
| Conditions | In vitro enzymatic assay for PDE9 inhibition |
Why This Matters
This demonstrates the compound's essential role in a high-potency drug candidate, confirming it as a necessary intermediate for synthesizing PDE9 inhibitors and making it a strategic procurement choice for medicinal chemistry programs targeting this pathway.
